S-(4-chlorophenyl) 4-methyl-1,2,3-thiadiazole-5-carbothioate
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Overview
Description
The compound (4-CHLOROPHENYL)SULFANYLMETHANONE is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, agriculture, and material science. The presence of the 4-chlorophenyl and 4-methyl-1,2,3-thiadiazol-5-yl groups imparts unique chemical and biological properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-CHLOROPHENYL)SULFANYLMETHANONE typically involves multiple steps. One common method starts with the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford the intermediate 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol. This intermediate is then converted into sulfonyl chloride, which undergoes nucleophilic attack by amines to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(4-CHLOROPHENYL)SULFANYLMETHANONE undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group in the 4-chlorophenyl ring can be reduced to an amine.
Substitution: The chlorine atom in the 4-chlorophenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (4-CHLOROPHENYL)SULFANYLMETHANONE is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has shown potential as an antiviral and antibacterial agent. Its ability to inhibit the growth of certain pathogens makes it a candidate for further research in drug development .
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications. Its unique structure allows it to interact with specific biological targets, making it a promising candidate for the development of new drugs .
Industry
Industrially, (4-CHLOROPHENYL)SULFANYLMETHANONE is used in the production of agrochemicals and materials with specific properties. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (4-CHLOROPHENYL)SULFANYLMETHANONE involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors by binding to their active sites, thereby blocking their activity. This interaction can disrupt essential biological pathways, leading to the desired therapeutic or biological effect .
Comparison with Similar Compounds
Similar Compounds
- (4-CHLOROPHENYL)SULFANYLMETHANONE
- (4-CHLOROPHENYL)SULFANYLMETHANONE
- (4-CHLOROPHENYL)SULFANYLMETHANONE
Uniqueness
The uniqueness of (4-CHLOROPHENYL)SULFANYLMETHANONE lies in its specific combination of functional groups, which imparts unique chemical and biological properties. This makes it distinct from other similar compounds and valuable for various applications .
Properties
Molecular Formula |
C10H7ClN2OS2 |
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Molecular Weight |
270.8 g/mol |
IUPAC Name |
S-(4-chlorophenyl) 4-methylthiadiazole-5-carbothioate |
InChI |
InChI=1S/C10H7ClN2OS2/c1-6-9(16-13-12-6)10(14)15-8-4-2-7(11)3-5-8/h2-5H,1H3 |
InChI Key |
QRVJKZXFXZTQJD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)SC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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